Home > Products > Screening Compounds P37006 > 3,5-difluoro-N-(2-iodophenyl)benzamide
3,5-difluoro-N-(2-iodophenyl)benzamide -

3,5-difluoro-N-(2-iodophenyl)benzamide

Catalog Number: EVT-15034365
CAS Number:
Molecular Formula: C13H8F2INO
Molecular Weight: 359.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,5-Difluoro-N-(2-iodophenyl)benzamide is a synthetic organic compound characterized by its unique fluorinated and iodinated aromatic structure. This compound belongs to the class of substituted benzamides, which are often explored for their potential pharmaceutical applications. The introduction of halogen atoms, specifically fluorine and iodine, enhances the compound's biological activity and physicochemical properties, making it a subject of interest in medicinal chemistry.

Source

The compound is referenced in various patents and scientific literature, indicating its relevance in drug development and synthesis. Notably, it has been discussed in the context of radioiodinated compounds for therapeutic and diagnostic purposes .

Classification

3,5-Difluoro-N-(2-iodophenyl)benzamide can be classified as follows:

  • Chemical Class: Substituted Benzamides
  • Functional Groups: Amide, Fluoro, Iodo
  • Molecular Formula: C13H9F2I N O
Synthesis Analysis

Methods

The synthesis of 3,5-difluoro-N-(2-iodophenyl)benzamide typically involves several key steps:

  1. Preparation of the Iodinated Phenylamine: The starting material, 2-iodoaniline, can be synthesized through iodination reactions involving aniline derivatives.
  2. Fluorination: The introduction of fluorine atoms at the 3 and 5 positions can be achieved using electrophilic fluorination methods or via nucleophilic substitution reactions with fluorinated reagents.
  3. Amidation Reaction: Finally, the coupling of the iodinated and fluorinated aromatic compounds with benzoyl chloride leads to the formation of the amide bond.

Technical Details

The synthesis may utilize various reagents such as iodine sources (e.g., iodine monochloride), fluorinating agents (e.g., Selectfluor), and coupling agents (e.g., coupling reagents like EDC or DCC) to facilitate the formation of the desired compound .

Molecular Structure Analysis

Structure

The molecular structure of 3,5-difluoro-N-(2-iodophenyl)benzamide features a central benzene ring connected to an amide functional group. The presence of two fluorine atoms at positions 3 and 5 on one aromatic ring and an iodine atom at position 2 on another aromatic ring contributes to its unique chemical properties.

Data

  • Molecular Weight: Approximately 325.12 g/mol
  • InChI Key: A unique identifier that can be used for database searches.

This compound's structure can be visualized using chemical drawing software or databases like ChemSpider or PubChem.

Chemical Reactions Analysis

Reactions

3,5-Difluoro-N-(2-iodophenyl)benzamide can participate in various chemical reactions typical for substituted benzamides:

  • Nucleophilic Substitution Reactions: Due to the presence of halogen substituents, this compound can undergo nucleophilic attacks.
  • Coupling Reactions: It can serve as a coupling partner in cross-coupling reactions (e.g., Suzuki or Heck reactions) to create more complex structures.

Technical Details

The stability of the compound under different reaction conditions must be carefully evaluated due to the presence of reactive halogens. Conditions such as temperature, solvent choice, and reaction time are critical for successful transformations .

Mechanism of Action

Process

The mechanism of action for compounds like 3,5-difluoro-N-(2-iodophenyl)benzamide often involves interactions with biological targets such as enzymes or receptors. The halogen substituents can influence binding affinity and selectivity towards specific biological pathways.

Data

Studies have shown that halogenated compounds can exhibit enhanced lipophilicity and altered electronic properties, which may lead to improved pharmacokinetics and bioavailability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline form.
  • Melting Point: Specific melting point data may vary based on purity but is generally above room temperature.

Chemical Properties

Relevant analyses include spectroscopic techniques (NMR, IR) for structural confirmation and purity assessment .

Applications

Scientific Uses

3,5-Difluoro-N-(2-iodophenyl)benzamide has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound in drug discovery targeting specific diseases due to its unique substituents that may enhance biological activity.
  • Radiopharmaceuticals: Its iodinated form could be utilized in imaging techniques or therapeutic applications involving radioactive iodine isotopes .

Research continues into optimizing its synthesis and exploring its biological effects, making it a valuable compound within pharmaceutical research efforts.

Introduction to 3,5-Difluoro-N-(2-Iodophenyl)Benzamide: Structural Significance and Therapeutic Rationale

Structural Analogs in Targeted Kinase Inhibition

The therapeutic potential of 3,5-difluoro-N-(2-iodophenyl)benzamide is contextualized by its relationship to clinically advanced bifunctional inhibitors. Modifying the ortho-iodine position or linker chemistry transforms this scaffold into molecules with proven in vivo efficacy:

  • LP-182: Incorporates a difluorobenzamide-derived MEK inhibitor analog (PD0316684) linked to a PI3K/mTOR inhibitor (LP-527). Demonstrates nanomolar inhibition of PI3Kα (IC₅₀ = 1.2 nM), mTOR (IC₅₀ = 2.1 nM), and MEK (IC₅₀ = 5.8 nM), validating the pharmacophore’s versatility [3].
  • Compound 14: Uses a polyethylene glycol (PEG) linker to conjugate a ZSTK474-derived PI3K inhibitor to a benzhydroxamate-based MEK binder. Achieves 95% inhibition of tumor ERK1/2 phosphorylation and 67% suppression of Akt phosphorylation in vivo at 2 hours post-administration [2].

Table 1: Structural Analogs of 3,5-Difluoro-N-(2-iodophenyl)benzamide in Bifunctional Kinase Inhibitors

CompoundTargeted PathwaysKey Structural FeaturesPotency (IC₅₀ or % Inhibition)
LP-182PI3K/mTOR + MEK/RAFDifluorobenzamide + Quinoxaline; PEG linkerPI3Kα: 1.2 nM; MEK: 5.8 nM [3]
Compound 14PI3K + MEK1Triazine + Benzhydroxamate; PEG₄ linkerpERK1/2: 95%; pAkt: 67% [2]
PD0316684*MEK13,5-Difluoro-N-(3-iodophenyl)benzamide coreMEK1 IC₅₀ < 10 nM [3]

* Direct monomeric analog used in LP-182 synthesis [3].

Molecular docking confirms that these analogs maintain critical binding interactions: The difluorobenzamide moiety anchors within the MEK1 allosteric pocket via hydrogen bonds between the carboxamide and Lys97, while the ortho-iodine engages hydrophobic subpockets through van der Waals contacts with Val127 and Phe209 [2] [3]. This conserved binding mode underscores the scaffold’s adaptability to linker engineering without compromising target engagement.

Role of Halogen Substituents in Pharmacophore Design

Halogen atoms are indispensable for optimizing the molecule’s steric, electronic, and conformational properties:

Fluorine Substituents (3,5-Difluoro)

  • Conformational Control: Fluorine’s high electronegativity induces a ~27–30° dihedral angle between the benzamide ring and carboxamide group. This non-planar conformation pre-organizes the molecule for optimal fitting into the MEK1 hydrophobic pocket, reducing the activation energy for binding [6].
  • Hydrophobic Interactions: The 3,5-difluoro motif penetrates deep into the MEK1 allosteric site, forming C–F⋯H–C contacts with Val203, Val297, and Asn263. This enhances binding affinity by 5–10-fold compared to non-fluorinated analogs [6].
  • Metabolic Stability: Fluorine substitution at meta-positions shields the benzamide ring from oxidative CYP450 metabolism, extending plasma half-life [3].

Iodine Substituent (ortho-Position)

  • Steric Occlusion: The ortho-iodine forces a near-orthogonal orientation between the aniline and benzamide rings. This projection directs the difluorobenzamide moiety toward the hydrophobic cleft of MEK1’s allosteric site [2].
  • Halogen Bonding: Iodine’s large electron cloud facilitates halogen bonding (I⋯O=C) with the backbone carbonyl of Val127 (distance: ~3.0 Å), contributing ~1.5 kcal/mol to binding energy [3] [7].
  • Hydrophobic Filling: The iodine atom occupies a lipophilic subpocket lined by Ile141, Met143, and Phe209, displacing ordered water molecules to enhance entropy-driven binding [2] [7].

Table 2: Impact of Halogen Substituents on Molecular Properties

HalogenPositionKey ContributionsStructural Consequence
Fluorine3,5-- Dihedral angle ~27–30° [6] - Hydrophobic contacts (Val203/Val297) - Metabolic stabilityPre-organized conformation for MEK1 binding
Iodineortho-- Halogen bond with Val127 [3] - Hydrophobic filling (Ile141/Phe209) - Steric occlusion forcing ring orientationOptimal projection into allosteric pocket

Mechanistic Rationale for Dual-Pathway Inhibition

The structural architecture of 3,5-difluoro-N-(2-iodophenyl)benzamide enables simultaneous disruption of PI3K/Akt/mTOR and Ras/MEK/ERK signaling cascades—pathways frequently co-opted in cancers via feedback loops and cross-talk [2] [3]:

Target Engagement Mechanisms

  • MEK Inhibition: The difluorobenzamide-iodophenyl core binds the MEK1 allosteric site adjacent to the ATP-binding cleft, stabilizing the kinase in a closed, inactive conformation. This suppresses phosphorylation of ERK1/2, halting proliferation signals [2] [7].
  • PI3K/mTOR Inhibition: In bifunctional analogs like LP-182, this scaffold is linked to PI3K-binding motifs that occupy the ATP pocket via hinge-region hydrogen bonds (e.g., Val828, Lys779 in PI3Kδ). Concurrently, the inhibitor blocks mTORC1 through π-stacking with Tyr2225/Trp2239 [3].

Cellular & In Vivo Efficacy

  • Synergistic Effects: Single-agent inhibitors incorporating this scaffold demonstrate superior efficacy compared to drug cocktails. Compound 14 achieves a 95% suppression of pERK1/2 and 67% inhibition of pAkt in A549 lung tumors at 2 hours post-oral administration—exceeding effects seen with ZSTK474 + PD0325901 combinations [2].
  • Apoptosis Induction: In JAK2 V617F-mutant SET-2 cells, LP-182 (derived from this scaffold) reduces pAkt and pERK1/2 by ~50% at 5 μM, triggering caspase-mediated apoptosis and reducing viability (IC₅₀ = 7.6 μM) [3].

Lymphotropic Delivery Advantage

  • The scaffold’s high lipophilicity (LogP > 3) enables intestinal lymphatic absorption, bypassing first-pass metabolism. LP-182 shows sustained plasma concentrations (>300 ng/mL at 24h post-oral dose) and decomposes into active metabolites (LP-527, PD0316684), amplifying target coverage [3].

Table 3: Pathway Inhibition Efficacy of Bifunctional Analogs

Cellular ModelCompoundpERK1/2 InhibitionpAkt InhibitionProliferation IC₅₀
A549 (lung cancer)1495% at 2 h [2]67% at 2 h [2]Synergistic with PI3Ki
D54 (glioma)14>90% [2]>60% [2]Not reported
SET-2 (myelofibrosis)LP-182~50% at 5 μM [3]~50% at 5 μM [3]7.6 ± 0.82 μM [3]

Concluding Remarks

3,5-Difluoro-N-(2-iodophenyl)benzamide exemplifies rational pharmacophore design leveraging halogen-directed optimization. Its structural DNA enables modular integration into bifunctional inhibitors that co-target PI3K and MAPK pathways with superior pharmacokinetics—notably lymphatic absorption—and synergistic efficacy. Future development should explore linker diversification and prodrug strategies to enhance tumor selectivity.

Properties

Product Name

3,5-difluoro-N-(2-iodophenyl)benzamide

IUPAC Name

3,5-difluoro-N-(2-iodophenyl)benzamide

Molecular Formula

C13H8F2INO

Molecular Weight

359.11 g/mol

InChI

InChI=1S/C13H8F2INO/c14-9-5-8(6-10(15)7-9)13(18)17-12-4-2-1-3-11(12)16/h1-7H,(H,17,18)

InChI Key

RGRYVSKHLFJUQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC(=C2)F)F)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.